

# An In-depth Technical Guide to 4'-Fluoro-1-piperidinecarboxanilide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *N*-(4-fluorophenyl)piperidine-1-carboxamide

CAS No.: 60465-12-5

Cat. No.: B3972798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4'-Fluoro-1-piperidinecarboxanilide, a piperidine-containing scaffold of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and explores potential synthetic strategies and applications based on related structures.

## Chemical Identity and Synonyms

4'-Fluoro-1-piperidinecarboxanilide is a synthetic organic compound featuring a piperidine ring linked to a fluorinated phenyl group via a carboxamide bridge.

IUPAC Name: **N-(4-fluorophenyl)piperidine-1-carboxamide**<sup>[1]</sup>

CAS Number: 60465-12-5<sup>[1]</sup>

Synonyms:

- 4'-Fluoro-1-piperidinecarboxanilide
- N-(4-fluorophenyl)piperidylcarboxamide[1]
- 1-Piperidinecarboxanilide, 4'-fluoro-[1]
- NSC 377400[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-fluorophenyl)piperidine-1-carboxamide** is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

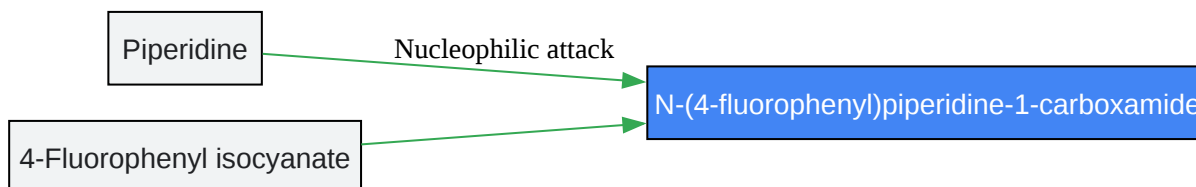
Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>15</sub> FN <sub>2</sub> O	[1]
Molecular Weight	222.26 g/mol	[1]
Exact Mass	222.11684127 g/mol	[1]
Appearance	Solid (predicted)	
XLogP3	2.1	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	

## Synthesis and Methodologies

While a specific, detailed protocol for the synthesis of **N-(4-fluorophenyl)piperidine-1-carboxamide** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the formation of N-aryl amides. A common and effective method involves the reaction of a piperidine precursor with a fluorinated isocyanate.

## Proposed Synthetic Workflow

The proposed synthesis involves the reaction of piperidine with 4-fluorophenyl isocyanate. This reaction is typically straightforward and proceeds under mild conditions.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **N-(4-fluorophenyl)piperidine-1-carboxamide**.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

- Piperidine
- 4-Fluorophenyl isocyanate
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere, dissolve piperidine (1.0 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.

- Slowly add 4-fluorophenyl isocyanate (1.0 equivalent) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **N-(4-fluorophenyl)piperidine-1-carboxamide** are not readily available, predictions can be made based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperidine and the 4-fluorophenyl protons.

- Piperidine protons: Multiple signals in the aliphatic region ( $\delta$  1.5-3.5 ppm).
- Aromatic protons: Signals in the aromatic region ( $\delta$  7.0-7.5 ppm), showing splitting patterns characteristic of a 1,4-disubstituted benzene ring coupled with fluorine.
- N-H proton: A broad singlet, the chemical shift of which may vary depending on the solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

- Piperidine carbons: Signals in the aliphatic region ( $\delta$  25-50 ppm).

- Aromatic carbons: Signals in the aromatic region ( $\delta$  115-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.
- Carbonyl carbon: A signal around  $\delta$  155-165 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

- N-H stretch: A band around 3300  $\text{cm}^{-1}$ .
- C=O stretch (amide I): A strong band around 1640  $\text{cm}^{-1}$ .
- N-H bend (amide II): A band around 1550  $\text{cm}^{-1}$ .
- C-F stretch: A strong band in the region of 1250-1000  $\text{cm}^{-1}$ .

## Mass Spectrometry

The mass spectrum should show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound (222.26 g/mol). Fragmentation patterns would likely involve cleavage of the amide bond and the piperidine ring.

## Potential Applications in Drug Discovery and Development

While there is no specific biological activity reported for **N-(4-fluorophenyl)piperidine-1-carboxamide**, the broader class of piperidine carboxamides has shown a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold or starting material for the synthesis of novel therapeutic agents.

## Central Nervous System (CNS) Disorders

The piperidine moiety is a common feature in many CNS-active drugs. Fluorophenyl piperidine derivatives, in particular, have been investigated for their interactions with various CNS targets. The introduction of a fluorine atom can enhance metabolic stability and binding affinity.

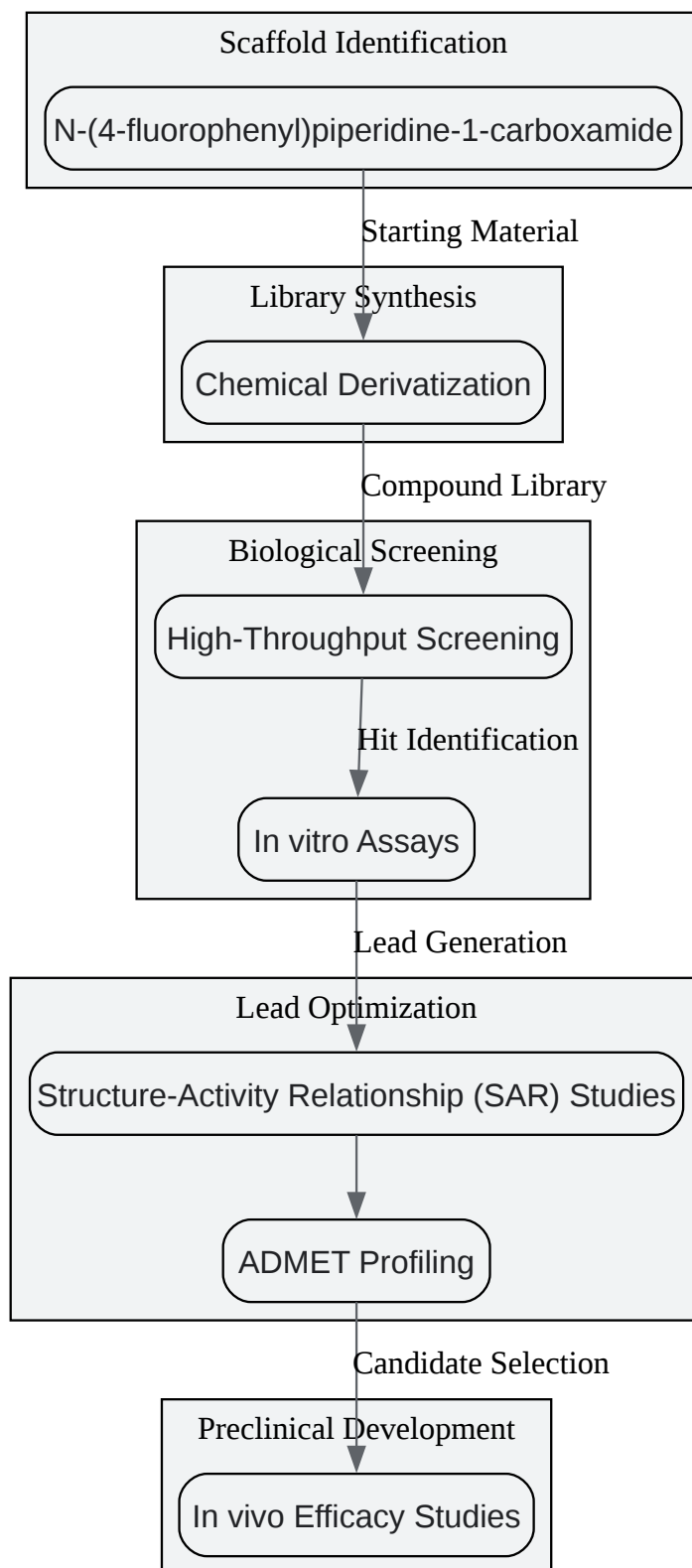
## Antihypertensive Agents

Derivatives of piperidine-4-carboxamide have been synthesized and evaluated as T-type calcium channel blockers, showing potential as antihypertensive agents.<sup>[2]</sup><sup>[3]</sup>

## Anti-infective Agents

The piperidine carboxamide scaffold has been identified as a promising starting point for the development of new antimalarial drugs that target the proteasome of *Plasmodium falciparum*.

The logical flow for exploring the potential of **N-(4-fluorophenyl)piperidine-1-carboxamide** in a drug discovery program is outlined below.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing the target scaffold.

## Conclusion

4'-Fluoro-1-piperidinecarboxanilide is a chemical entity with potential as a building block in the development of novel therapeutics. While specific biological data and detailed synthetic and analytical reports are not extensively documented in the public domain, its structural relationship to a wide range of bioactive molecules makes it a compound of interest for further investigation. The information and proposed methodologies in this guide provide a foundation for researchers to explore the potential of this and related piperidine carboxamide derivatives.

## References

- Watanuki, S., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. *Chemical & Pharmaceutical Bulletin*, 59(11), 1376-1386. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 2. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Fluoro-1-piperidinecarboxanilide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3972798/docs#an-in-depth-technical-guide-to-4-fluoro-1-piperidinecarboxanilide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)